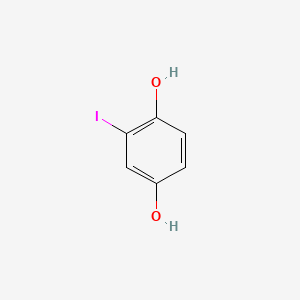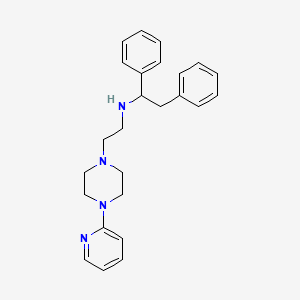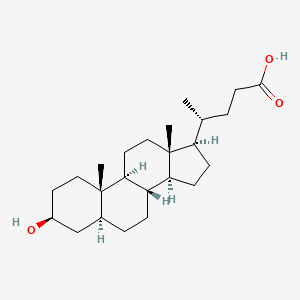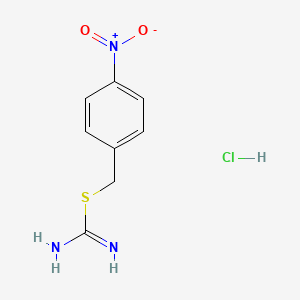
4-Nitrobenzylthiopseudoharnstoff-Hydrochlorid
Übersicht
Beschreibung
4-Nitrobenzyl thiopseudourea hydrochloride, also known as 4-NBTH, is an organic compound used in scientific research and experiments. It is a derivative of thiopseudourea and contains a nitrobenzyl group as a substituent. 4-NBTH is used in a variety of studies to investigate the biochemical and physiological effects of compounds and drugs, as well as to understand the mechanisms of action.
Wissenschaftliche Forschungsanwendungen
Proteomforschung
4-Nitrobenzylthiopseudoharnstoff-Hydrochlorid: wird aufgrund seiner biochemischen Eigenschaften in der Proteomforschung eingesetzt . Es dient als Reagenz zur Identifizierung und Analyse von Proteinen und unterstützt Forscher beim Verständnis der Proteinstruktur, -funktion und -wechselwirkungen.
Enzyminhibition Studien
Diese Verbindung wurde als Inhibitor des Enzyms IDO (Indol-2,3-Dioxygenase) mit einem IC50-Wert von 2,2 µM in humanen Studien identifiziert . Diese Anwendung ist entscheidend für die Untersuchung der Rolle des Enzyms in verschiedenen biologischen Prozessen und potenziellen therapeutischen Interventionen.
Selektiver Hydrierkatalysator
Forschungsergebnisse zeigen, dass Derivate dieser Verbindung die Selektivität von Hydrierungsreaktionen verbessern können . So kann es die Selektivität zu 4-Aminobenzaldehyd bei der Hydrierung von 4-Nitrobenzaldehyd verbessern.
Wirkmechanismus
Target of Action
The primary target of 4-Nitrobenzyl Thiopseudourea Hydrochloride is Nitroreductase (NTR) . NTR is an enzyme that plays an essential role in the reduction of nitro compounds and has been found to be overexpressed in tumor cells compared to normal cells .
Mode of Action
The compound interacts with its target, NTR, in the presence of NADH . The 4-nitrobenzyl unit of the compound is reduced by NTR, leading to the decomposition of the compound . This interaction and subsequent decomposition result in the release of the encapsulated drug .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the nitroreduction pathway, facilitated by the NTR enzyme . The reduction of the 4-nitrobenzyl unit by NTR leads to the decomposition of the compound and the release of the encapsulated drug .
Pharmacokinetics
The compound’s interaction with ntr and its subsequent decomposition suggest that it may be metabolized in cells where ntr is present .
Result of Action
The result of the compound’s action is the release of the encapsulated drug in cells where NTR is overexpressed . This selective release can lead to targeted toxicity against cancer cells, while negligible toxicity towards normal cells is observed .
Action Environment
The action of 4-Nitrobenzyl Thiopseudourea Hydrochloride is influenced by the presence of NTR and NADH . Therefore, the compound’s action, efficacy, and stability may be influenced by the cellular environment, specifically the overexpression of NTR in certain cells .
Biochemische Analyse
Biochemical Properties
4-Nitrobenzyl thiopseudourea hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as nitroreductase, which is known to reduce nitro compounds. This interaction leads to the formation of reactive intermediates that can further participate in various biochemical pathways . Additionally, 4-Nitrobenzyl thiopseudourea hydrochloride can interact with proteins and other biomolecules, influencing their function and stability.
Cellular Effects
The effects of 4-Nitrobenzyl thiopseudourea hydrochloride on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 4-Nitrobenzyl thiopseudourea hydrochloride can induce cytotoxicity by disrupting cellular processes and promoting apoptosis . This compound also affects normal cells, although the impact is generally less severe compared to cancer cells.
Molecular Mechanism
At the molecular level, 4-Nitrobenzyl thiopseudourea hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves the reduction of the nitro group by nitroreductase, leading to the formation of reactive intermediates . These intermediates can bind to and modify biomolecules, resulting in enzyme inhibition or activation and changes in gene expression. The compound’s ability to form stable complexes with proteins further contributes to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrobenzyl thiopseudourea hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to 4-Nitrobenzyl thiopseudourea hydrochloride can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Nitrobenzyl thiopseudourea hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can induce significant toxic effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage level triggers a marked increase in adverse effects.
Metabolic Pathways
4-Nitrobenzyl thiopseudourea hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. The interaction with cofactors and other enzymes can also influence the metabolic flux and levels of metabolites.
Transport and Distribution
The transport and distribution of 4-Nitrobenzyl thiopseudourea hydrochloride within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through active and passive transport mechanisms . It may also interact with specific transporters and binding proteins, affecting its localization and accumulation within cells. The distribution of 4-Nitrobenzyl thiopseudourea hydrochloride in tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 4-Nitrobenzyl thiopseudourea hydrochloride is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct 4-Nitrobenzyl thiopseudourea hydrochloride to specific organelles, where it can exert its biochemical effects. The localization within subcellular compartments can influence the compound’s interactions with biomolecules and its overall activity.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Nitrobenzyl thiopseudourea hydrochloride involves the reaction of 4-nitrobenzyl chloride with thiourea followed by hydrochloric acid treatment.", "Starting Materials": [ "4-nitrobenzyl chloride", "thiourea", "hydrochloric acid" ], "Reaction": [ "Add thiourea to a solution of 4-nitrobenzyl chloride in anhydrous ethanol", "Heat the mixture at reflux for several hours", "Cool the mixture and filter the precipitated product", "Wash the product with cold ethanol and dry it", "Dissolve the product in hydrochloric acid and filter the solution", "Concentrate the filtrate to obtain 4-Nitrobenzyl thiopseudourea hydrochloride as a solid" ] } | |
CAS-Nummer |
4357-96-4 |
Molekularformel |
C8H10ClN3O2S |
Molekulargewicht |
247.70 g/mol |
IUPAC-Name |
[amino-[(4-nitrophenyl)methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C8H9N3O2S.ClH/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H |
InChI-Schlüssel |
XLXMUFLBCRDKMJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-].Cl |
Kanonische SMILES |
C1=CC(=CC=C1CSC(=[NH2+])N)[N+](=O)[O-].[Cl-] |
Andere CAS-Nummern |
4357-96-4 |
Piktogramme |
Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

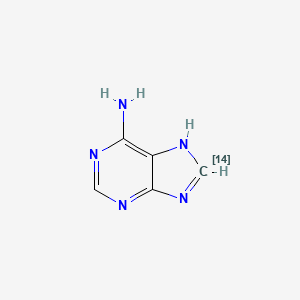

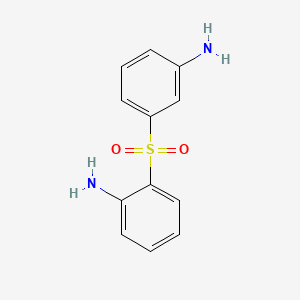
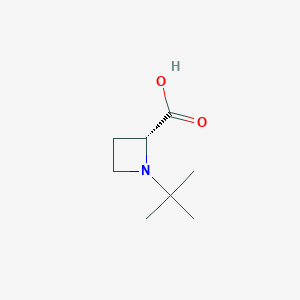
![6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole](/img/structure/B1614826.png)

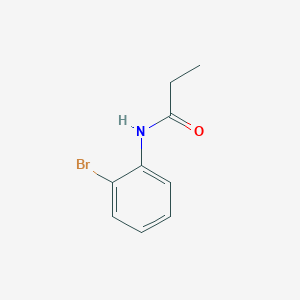
![2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1614831.png)
